Iearoryjiszkgk-clfysbassa-
Description
The compound "Iearoryjiszkgk-clfysbassa-" (hereafter referred to as Compound X) is a halogenated aromatic organic compound with a molecular formula of C₇H₄ClFO (CAS No. 84194-30-9) . It features a benzene ring substituted with chlorine (Cl), fluorine (F), and a carbonyl group, contributing to its polar surface area (TPSA) of 17.07 Ų . Compound X is synthesized via reactions involving 2-chloro-5-fluorobenzoic acid and acetyl chloride under controlled conditions . Its applications span pharmaceuticals and agrochemicals, particularly as a CYP1A2 inhibitor .
Properties
Molecular Formula |
C10H10O |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(Z)-3-phenylbut-2-enal |
InChI |
InChI=1S/C10H10O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-8H,1H3/b9-7- |
InChI Key |
IEARORYJISZKGK-CLFYSBASSA-N |
Isomeric SMILES |
C/C(=C/C=O)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=CC=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (Z)-3-Phenyl-2-butenal is through aldol condensation. This involves the reaction of benzaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol, which then undergoes dehydration to yield (Z)-3-Phenyl-2-butenal.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where benzyltriphenylphosphonium chloride reacts with acetaldehyde in the presence of a strong base like sodium hydride to form (Z)-3-Phenyl-2-butenal.
Industrial Production Methods: Industrial production of (Z)-3-Phenyl-2-butenal typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-3-Phenyl-2-butenal can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to (Z)-3-Phenyl-2-butenol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: (Z)-3-Phenyl-2-butenal can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: (Z)-3-Phenyl-2-butenoic acid.
Reduction: (Z)-3-Phenyl-2-butenol.
Substitution: Various substituted phenylbutenals depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-3-Phenyl-2-butenal is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the behavior of aldehydes in biological systems.
Medicine:
Drug Development: (Z)-3-Phenyl-2-butenal is explored for its potential therapeutic properties and is used in the development of new drugs.
Industry:
Fragrance Industry: Due to its aromatic properties, (Z)-3-Phenyl-2-butenal is used in the formulation of perfumes and fragrances.
Mechanism of Action
The mechanism of action of (Z)-3-Phenyl-2-butenal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications in their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings and Implications
- Structural-Activity Relationships : The presence of fluorine in Compound X and B enhances metabolic stability compared to bromine in Compound C .
- Industrial Relevance : Compound A’s boron group makes it valuable in cross-coupling reactions, whereas Compound X’s CYP1A2 inhibition is critical in drug design .
- Environmental Considerations : Compound C’s eco-friendly synthesis contrasts with the hazardous byproducts of Compound X’s traditional methods .
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